N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-17(15-10-7-13-25-15)21-19(11-5-2-6-12-19)18-20-16(22-24-18)14-8-3-1-4-9-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWELNZXSVMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the oxadiazole ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cells .
Comparison with Similar Compounds
5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one (EA32)
- Structural Differences: EA32 retains the 3-phenyl-1,2,4-oxadiazole moiety but replaces the cyclohexyl-thiophene carboxamide with a pyrazolo-triazinone ring system linked to a thiophene group.
- Bioactivity :
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
- Structural Differences :
- Molecular Weight :
- C₁₂H₁₇N₂O₂ (207.27 g/mol), significantly smaller than the target compound (estimated ~365 g/mol based on C₁₉H₁₈N₄O₂S).
- Functional Impact :
- The ethyl group may enhance lipophilicity, while the acrylamide’s conjugated system could influence reactivity or metabolic stability.
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Structural Differences: Replaces the thiophene-2-carboxamide with a urea linkage to a 2-fluorophenyl group. The urea group introduces two hydrogen-bond donors, contrasting with the carboxamide’s single donor .
- Molecular Weight :
- C₂₁H₂₁FN₄O₂ (380.42 g/mol), heavier than the target compound due to the fluorophenyl substituent.
- Bioactivity Considerations :
- Urea derivatives often exhibit kinase inhibition or antimicrobial activity; the fluorine atom may enhance membrane permeability or binding specificity.
Comparative Data Table
*Estimated based on structural components.
Key Research Findings and Implications
- Bioactivity Trends : Compounds with the 3-phenyl-1,2,4-oxadiazole moiety (e.g., EA32, target compound) are linked to insecticidal activity, suggesting this group may interact with arthropod-specific targets .
- Substituent Effects: Phenyl vs. Carboxamide vs. Urea: Carboxamides offer balanced solubility and stability, while ureas provide stronger hydrogen-bonding but may suffer from metabolic hydrolysis .
- Structural Flexibility : The cyclohexyl group in the target compound and its urea analog introduces conformational flexibility, which could optimize binding pocket accommodation in biological targets.
Biological Activity
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its biological significance. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole , including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed enhanced activity against gram-positive bacteria compared to gram-negative strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound A (similar structure) | High | Moderate |
| Compound B (similar structure) | Moderate | Low |
| This compound | High | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through multiple pathways.
The proposed mechanisms include:
- Inhibition of DNA synthesis : By targeting enzymes involved in nucleotide synthesis.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing.
Table 2: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 18.78 | |
| MCF7 (Breast Cancer) | 10.1 | |
| HUH7 (Liver Cancer) | 15.0 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
In Vivo Studies
In vivo studies using animal models have indicated a reduction in inflammatory markers following administration of the compound. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several research articles have highlighted the biological activities associated with oxadiazole derivatives:
- Antibacterial Effects : A study published in PubMed Central reported that oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis strains .
- Cytotoxicity Profiles : Research indicated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells .
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could act as inhibitors of key enzymes involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation reactions using thiophene-2-carboxamide derivatives and phenyl-substituted oxadiazole precursors. Key steps include:
- Solvent selection : Ethanol or acetonitrile is often used for reflux reactions (e.g., 64–76% yields reported in similar syntheses) .
- Temperature control : Heating under reflux (1–7 hours) ensures complete cyclization .
- Purification : Crystallization from DMF, ethanol, or ethanol/water mixtures improves purity (melting points: 114–278°C depending on substituents) .
- Data Table :
| Precursor | Solvent | Reaction Time | Yield | Melting Point | Ref. |
|---|---|---|---|---|---|
| Thiophene-2-carboxamide + oxadiazole | Ethanol | 1–7 hours | 64–76% | 114–278°C |
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~690 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies optimize cyclocondensation reactions for thiophene-2-carboxamide derivatives?
- Catalyst use : Triethylamine or iodine can accelerate cyclization in DMF, reducing side products .
- Reagent stoichiometry : Equimolar ratios of acyl chlorides and amines minimize unreacted intermediates (e.g., 2-thiophenecarbonyl chloride + 2-nitroaniline in acetonitrile) .
- Reaction monitoring : TLC or HPLC tracks progress, ensuring completion before workup .
Q. How can researchers resolve discrepancies in melting point data across synthesis protocols?
- Root cause analysis : Variations arise from impurities (e.g., unreacted starting materials) or polymorphic forms.
- Solutions :
- Repetitive recrystallization using mixed solvents (e.g., ethanol/water) .
- Differential Scanning Calorimetry (DSC) to identify polymorphs .
Q. What methodological considerations ensure high-quality single crystals for X-ray analysis?
- Crystallization conditions : Slow evaporation of acetonitrile or DMF at 4°C promotes large crystal growth .
- Intermolecular interactions : Weak C–H⋯O/S bonds stabilize crystal packing, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide structures .
- Data collection : Low-temperature (100 K) measurements reduce thermal motion artifacts .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
